Product packaging for 2-Phenyl-3,6-dimethylmorpholine(Cat. No.:CAS No. 92903-00-9)

2-Phenyl-3,6-dimethylmorpholine

Cat. No.: B1438228
CAS No.: 92903-00-9
M. Wt: 191.27 g/mol
InChI Key: FZEIVUHEODGHML-UHFFFAOYSA-N
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Description

2-Phenyl-3,6-dimethylmorpholine is a synthetic organic compound belonging to the phenylmorpholine class. It is a structural analog of phenmetrazine and is primarily of interest in neuroscience and medicinal chemistry research for its potential central nervous system (CNS) activity . Pre-clinical and anecdotal reports suggest it may exhibit stimulant and anorectic (appetite-suppressant) effects, although its pharmacological profile appears to differ from some related compounds . Based on its structural similarity to other phenylmorpholines, it is hypothesized to act primarily as a serotonin reuptake inhibitor, which could confer antidepressant-like properties . This mechanism contrasts with other derivatives like 2-phenyl-3,5-dimethylmorpholine (PDM-35), which is believed to function more as a norepinephrine-dopamine releasing agent, indicating that subtle changes in the molecular structure can significantly alter the mechanism of action and research applications . The compound is subject to legal restrictions in several jurisdictions, including Germany, where it is listed under the NpSG (controlling new psychoactive substances), and the UK, where it falls under the Psychoactive Substances Act . Researchers must be aware of and comply with all applicable regulations in their region. This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1438228 2-Phenyl-3,6-dimethylmorpholine CAS No. 92903-00-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92903-00-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3,6-dimethyl-2-phenylmorpholine

InChI

InChI=1S/C12H17NO/c1-9-8-13-10(2)12(14-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3

InChI Key

FZEIVUHEODGHML-UHFFFAOYSA-N

SMILES

CC1CNC(C(O1)C2=CC=CC=C2)C

Canonical SMILES

CC1CNC(C(O1)C2=CC=CC=C2)C

Other CAS No.

92902-99-3

Origin of Product

United States

Stereochemistry and Conformational Analysis of 2 Phenyl 3,6 Dimethylmorpholine

Ring Conformation Dynamics of the Morpholine (B109124) Heterocycle

The morpholine ring predominantly exists in a chair conformation, which is the most stable arrangement as it minimizes torsional strain by staggering adjacent bonds. wikipedia.org In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. stackexchange.com The chair form is in equilibrium with higher-energy conformers, including the boat and twist-boat (or skew-boat) forms. wikipedia.orgchempedia.info

The boat conformation is generally unstable due to unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions and torsional strain from eclipsed bonds along the sides. wikipedia.org This high-energy state can alleviate some of its strain by twisting into a more stable twist-boat conformation, which is an intermediate in the process of ring inversion. chempedia.info For the parent morpholine molecule, the chair conformer is significantly more stable than any other form, comprising over 99.9% of the equilibrium mixture at room temperature. chempedia.info The energy difference between the chair and twist-boat conformations in cyclohexane (B81311) is approximately 5 kcal/mol, and a similar difference is expected for the morpholine ring. chempedia.info

Table 1: Relative Energies of Cyclohexane Conformers (Illustrative for Morpholine Ring)

Conformation Relative Energy (kJ/mol) Stability Key Strain Feature
Chair 0 Most Stable Minimal angle and torsional strain
Twist-Boat ~23 Less Stable Torsional strain, some steric strain
Boat ~30 Unstable Significant flagpole steric strain and torsional strain
Half-Chair ~42 Transition State High angle and torsional strain

Data adapted for illustration from general cyclohexane conformational analysis. wikipedia.org

Two primary dynamic processes occur in the morpholine ring: ring inversion and nitrogen inversion.

Ring inversion is the process by which one chair conformation converts into the other ("flips"), causing all axial substituents to become equatorial and vice versa. nih.gov This process proceeds through the higher-energy half-chair and twist-boat intermediates.

Nitrogen inversion , also known as pyramidal inversion, is a rapid oscillation of the nitrogen atom and its substituents through a planar transition state. ljmu.ac.uk This process interconverts the two enantiomeric configurations of an otherwise chiral amine. ljmu.ac.uk The energy barrier for nitrogen inversion in simple acyclic amines is quite low (around 6-10 kcal/mol), leading to rapid racemization at room temperature. researchgate.netresearchgate.net

Table 2: Typical Energy Barriers for Nitrogen Inversion

Compound Type Example Inversion Barrier (kcal/mol) Reference
Acyclic Amine Dibenzylmethylamine 6.7 ± 0.2 researchgate.net
Acyclic Amine Trimethylamine ~7.5 researchgate.net
Strained Cyclic Amine N-methylaziridine 19 ± 3 researchgate.net
Saturated Heterocycle Substituted Pyrazolidines Varies with substituents rsc.org

Note: Barriers can be significantly influenced by substituents and solvent.

The presence of the phenyl and two methyl groups on the 2-Phenyl-3,6-dimethylmorpholine ring has a profound effect on the equilibrium between the possible chair conformations. Large substituents generally prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions with other axial substituents.

Studies on the closely related analog, 3-methyl-2-phenylmorpholine (phenmetrazine), indicate a strong preference for a conformation where the C2-phenyl and C3-methyl groups are trans to each other, allowing both to potentially occupy equatorial-like positions to minimize steric hindrance.

Stereochemical Assignment of Substituted Morpholines

The multiple chiral centers in this compound give rise to several stereoisomers. The assignment of their specific three-dimensional arrangement is critical.

The compound this compound has three stereocenters: C2, C3, and C6. This gives rise to 2³ = 8 possible stereoisomers. The relative stereochemistry of the substituents can be described using cis/trans nomenclature, which indicates whether substituents are on the same side (cis) or opposite sides (trans) of the ring's reference plane.

For example, the relationship between the C2-phenyl group and the C6-methyl group can be either cis or trans. Similarly, the relationship between the C2-phenyl and C3-methyl groups, and the C3-methyl and C6-methyl groups, can be described as cis or trans.

The definitive determination of stereochemistry is typically achieved through spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants (J-values) between protons on adjacent carbons can reveal their dihedral angle and thus their relative stereochemistry. For example, a large coupling constant between two vicinal protons (typically 8-12 Hz) in a six-membered ring often indicates a trans-diaxial relationship, while smaller values are characteristic of axial-equatorial or equatorial-equatorial interactions. Advanced 2D NMR techniques like NOESY can show through-space correlations between protons, providing further evidence for their relative positions.

X-ray Crystallography: This is the most unambiguous method for determining the complete three-dimensional structure, including both relative and absolute stereochemistry, of a crystalline compound.

In the related compound N-nitroso-2,6-dimethylmorpholine, the cis and trans isomers are stable and separable, exhibiting different metabolic profiles, which underscores the importance of stereochemical assignment.

The synthesis of a specific stereoisomer of this compound requires stereocontrolled reactions. These can be categorized as stereospecific or stereoretentive.

Stereospecific Reaction: A reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. The stereochemistry of the product is dependent on the stereochemistry of the reactant. For example, the synthesis of a lignanolide with a specific stereochemistry was achieved via a stereospecific intramolecular aldol (B89426) reaction.

Stereoretentive Reaction: A reaction in which the configuration of a chiral center in the reactant is retained in the product. This means there is no inversion or racemization at that center during the transformation.

Synthesizing a particular isomer of a substituted morpholine, such as a specific cis or trans configuration, often involves building the stereocenters with known configurations before or during the ring-closing step. For example, a palladium-catalyzed carboamination reaction has been used to generate cis-3,5-disubstituted morpholines as single stereoisomers from enantiopure amino alcohol precursors. Such methods are crucial for accessing specific isomers of complex molecules like this compound for further study.

Exocyclic Conjugation Effects on Conformational Barriers

The conformational landscape of this compound is significantly influenced by the electronic interactions between the exocyclic phenyl group and the morpholine ring. This exocyclic conjugation, referring to the overlap of the phenyl ring's π-electron system with the orbitals of the morpholine ring, plays a crucial role in determining the rotational barriers around the C2-C(phenyl) bond. While direct and specific research on the conformational barriers of this compound is limited in publicly available literature, valuable insights can be drawn from computational and experimental studies on analogous molecular systems.

For instance, studies on 4-(phenyl)acetyl morpholine, a structurally related compound where a phenylacetyl group is attached to the nitrogen atom, have utilized dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods to quantify the rotational barrier around the amide C-N bond. researchgate.netresearchgate.net This rotation is influenced by the conjugation between the nitrogen lone pair and the carbonyl group, a phenomenon analogous to the exocyclic conjugation in this compound. In these studies, the free energy of activation (ΔG‡) for rotation provides a quantitative measure of the conformational barrier.

A study on 4-(phenyl)acetyl morpholine determined the rotational barrier in a toluene (B28343) solvent using 13C NMR. researchgate.net The findings from this related system can be used to conceptualize the energetic requirements for conformational changes in this compound.

Table 1: Rotational Barrier in a Related Morpholine Compound
CompoundBond Under StudyMethodSolventFree Energy of Activation (ΔG‡298)Citation
4-(Phenyl)acetyl morpholineAmide C-NDynamic 13C NMR & Gaussian 98Toluene68.09 kJ/mol researchgate.net

By analogy, the rotation around the C2-C(phenyl) bond in this compound would involve overcoming a specific energy barrier. The magnitude of this barrier is determined by several factors:

Steric Hindrance: The interaction between the ortho-hydrogens of the phenyl ring and the atoms of the morpholine ring, particularly the hydrogen at C2 and the methyl group at C3, creates a steric impediment to rotation.

Electronic Effects: The overlap between the phenyl ring's π-orbitals and the σ-orbitals of the C2-H and C2-N bonds can provide a degree of electronic stabilization. When the phenyl ring rotates away from its preferred conformation, this stabilization is reduced, contributing to the energy barrier.

Computational studies on other N-benzhydrylformamides have shown that the calculated barrier for the rotation of a phenyl group can be quantified. nih.gov For example, in N-benzhydryl-N-methylformamide, the calculated barrier for aryl group rotation is significantly lower than that for formyl group rotation, indicating different degrees of conjugative effects and steric strain. nih.gov

Furthermore, the electronic nature of substituents on the phenyl ring can modulate these conformational barriers. Research on substituted cyclic peptides containing phenylalanine has shown a linear relationship between the conformational free energies and the electronic-donating or -withdrawing nature of substituents on the phenyl ring (Hammett constants). nih.gov Electron-donating groups can enhance stabilizing interactions like CH-π bonds, thereby influencing the conformational preference and flexibility of the phenyl side chain. nih.gov Although this system is different, it underscores the principle that exocyclic electronic effects can have a tangible impact on the conformational energetics of a molecule.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a complete study of 2-Phenyl-3,6-dimethylmorpholine, several NMR experiments would be required.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique nucleus in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons and carbons. For this compound, this would involve assigning specific signals to the protons and carbons of the phenyl group, the two methyl groups, and the morpholine (B109124) ring. However, specific, tabulated chemical shift data for this compound are not available in the surveyed literature. nih.gov

Application of 2D NMR Techniques (COSY, NOESY, HMBC, HSQC) for Structural and Stereochemical Assignment

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the phenyl and methyl substituents to the morpholine core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, providing critical information for determining the relative stereochemistry (e.g., cis vs. trans relationships of the substituents) and the preferred conformation of the morpholine ring. nih.gov

Detailed studies employing these techniques on this compound have not been found in public literature.

Dynamic NMR (DNMR) for Probing Ring Inversion and Molecular Dynamics

The six-membered morpholine ring is not static; it undergoes a rapid "chair-to-chair" ring inversion at room temperature. researchgate.netrsc.org Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are used to study these conformational changes. By analyzing how the NMR signals broaden, coalesce, and resharpen as the temperature is lowered, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. nih.gov This provides valuable insight into the molecule's flexibility. No specific DNMR studies or calculated energy barriers for this compound are currently published.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule, providing a "fingerprint" for identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. An IR spectrum for this compound would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-O-C (ether) stretching. However, a reference IR spectrum with assigned peaks for this compound is not available.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It also measures vibrational frequencies but is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and is often used to analyze skeletal vibrations of rings. No Raman spectroscopic data for this compound could be located.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique provides definitive confirmation of the elemental composition of a molecule.

The molecular formula of this compound is C₁₂H₁₇NO. epa.gov The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 191.131014 g/mol . epa.govuni.lu High-resolution mass spectrometry (HRMS) can measure this value with high precision, allowing for the unambiguous confirmation of the molecular formula by distinguishing it from other formulas with the same nominal mass.

In addition to the molecular ion ([M]⁺), mass spectrometry can identify various adducts, which are ions formed by the association of the analyte molecule with other species present in the ion source. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z (mass/charge ratio) Predicted CCS (Ų)
[M+H]⁺ 192.13829 143.7
[M+Na]⁺ 214.12023 149.8
[M-H]⁻ 190.12373 147.9
[M+NH₄]⁺ 209.16483 160.0
[M+K]⁺ 230.09417 147.4
[M+H-H₂O]⁺ 174.12827 136.4
[M]⁺ 191.13046 139.3

Data sourced from PubChem. uni.lu

This data is crucial for confirming the presence and identity of this compound in a sample, as the observed m/z values in an experimental spectrum can be matched against these theoretical predictions.

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry confirms the molecular formula, X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise determination of molecular geometry, bond parameters, and the nature of intermolecular interactions that govern the crystal packing.

Detailed experimental data from X-ray crystallography for this compound, including specific bond lengths, bond angles, and torsion angles, are not available in the reviewed scientific literature. Such an analysis would provide definitive proof of the compound's stereochemistry and the conformation of the morpholine ring, which typically adopts a chair conformation.

Information regarding the specific intermolecular interactions and crystal packing of this compound is not present in the surveyed literature. A crystallographic study would reveal how individual molecules are arranged in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (potentially involving the morpholine nitrogen and hydrogen atoms), van der Waals forces, and possible π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions are fundamental to the physical properties of the solid material. mdpi.comrsc.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like 2-Phenyl-3,6-dimethylmorpholine, DFT calculations would provide significant insights.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise conformation of the morpholine (B109124) ring and the orientation of the phenyl and methyl substituents.

Following optimization, an analysis of the electronic structure would detail the distribution of electrons within the molecule. This includes the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity.

Prediction of Vibrational Frequencies and Spectroscopic Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. This theoretical spectrum can be compared with experimental data to confirm the structure and identify characteristic vibrational modes of the morpholine ring, the phenyl group, and the methyl groups.

Conformational Energy Profiling and Relative Stabilities of Isomers

Due to the presence of stereocenters and the flexible morpholine ring, this compound can exist in multiple conformations and as different stereoisomers. Computational profiling of the potential energy surface can identify the various stable conformers and determine their relative energies, providing insight into the most likely shapes the molecule will adopt.

Analysis of Chemical Reactivity Descriptors (e.g., Fukui Functions, ELF, LOL)

To understand how this compound might interact with other molecules, chemical reactivity descriptors can be calculated.

Fukui functions indicate the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

The Electron Localization Function (ELF) and Localization-Opposite-Spin-Electron (LOL) provide a detailed picture of electron pairing and localization, which helps in understanding chemical bonding and lone pairs.

Ab Initio and Semi-Empirical Methods (e.g., MP2) for Electronic Correlation

For a more accurate description of electron correlation, which is the interaction between electrons, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) could be employed. These methods, while more computationally intensive than DFT, can provide a more refined understanding of the electronic structure.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for preliminary computational screening of large molecules or complex systems.

Thermochemical Calculations and Energetic Analysis

Computational methods can also be used to calculate important thermochemical properties such as the enthalpy of formation, entropy, and Gibbs free energy. This data is valuable for understanding the stability of the molecule and its potential to participate in chemical reactions. Energetic analysis can also be applied to study reaction mechanisms involving this compound.

Elucidation of Reaction Mechanisms and Transition States

A computational investigation into the reaction mechanism for the synthesis of this compound would typically involve identifying the most plausible reaction pathway. This would include the characterization of all intermediates and, crucially, the high-energy transition states that connect them. By calculating the geometries and energies of these species, a complete energy profile of the reaction can be constructed. This would reveal whether the reaction proceeds through a concerted mechanism or a stepwise process and would identify the rate-determining step. Key parameters such as bond lengths and angles of the forming and breaking bonds in the transition state structure would provide a deep understanding of the reaction's progress at a molecular level.

Validation and Comparison of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against real-world experimental data. For the synthesis of this compound, this would involve comparing computationally predicted outcomes with experimentally observed results. For instance, the calculated reaction yields, stereoselectivity, and the relative stability of different isomers could be compared with laboratory findings. Discrepancies between theoretical predictions and experimental observations can lead to refinements of the computational model, such as the choice of a different level of theory or the inclusion of solvent effects, ultimately leading to a more accurate and predictive theoretical framework. The absence of both the specific computational data and the corresponding experimental validation for this particular compound in the searched literature makes such a comparison impossible at this time.

Chemical Reactivity and Derivatization Strategies for the 2 Phenyl 3,6 Dimethylmorpholine Scaffold

Reactivity of the Nitrogen Atom in Morpholine (B109124) Systems

The nitrogen atom within the morpholine ring of 2-Phenyl-3,6-dimethylmorpholine is a key center of reactivity, largely dictated by the presence of a lone pair of electrons. This endows the molecule with nucleophilic and basic properties, making it susceptible to a variety of chemical transformations.

Nucleophilic Characteristics and Amine-Based Transformations

The nitrogen atom in the this compound scaffold exhibits characteristic nucleophilic behavior, readily participating in reactions with a wide range of electrophiles. The presence of the methyl groups at the C3 and C6 positions, as well as the phenyl group at C2, sterically and electronically modulates this reactivity compared to unsubstituted morpholine. The electron-donating nature of the alkyl groups enhances the nucleophilicity of the nitrogen, while the bulky phenyl group can introduce steric hindrance, influencing the approach of reactants.

Common amine-based transformations applicable to this scaffold include N-alkylation and N-acylation. N-alkylation can be achieved using alkyl halides, while N-acylation can be carried out with acyl chlorides or anhydrides. These reactions lead to the formation of N-substituted derivatives with altered pharmacological and physicochemical properties. The general principles of nucleophilic substitution reactions of secondary amines are applicable here, with the reaction outcomes being influenced by the nature of the electrophile, solvent, and reaction conditions.

TransformationReagent ExampleProduct Type
N-AlkylationMethyl iodideQuaternary ammonium (B1175870) salt
N-AcylationAcetyl chlorideN-acetylated morpholine

Quaternization Reactions and Stereochemical Preferences

Quaternization involves the reaction of the nitrogen atom with an alkylating agent to form a quaternary ammonium salt. In the case of substituted morpholines like this compound, the stereochemical outcome of this reaction is of significant interest. Studies on the closely related compound, phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), have provided insights into the preferred steric course of quaternization.

Table 1: Stereochemical Preference in Quaternization of Related Phenylmorpholines

CompoundAlkylating AgentPreferred AttackReference
PhendimetrazineDeuteriomethyliodideAxial snnu.edu.cn

Reactions with Carbon Dioxide and Carbon Disulfide

The nucleophilic nitrogen atom of this compound is expected to react with carbon dioxide (CO₂) and carbon disulfide (CS₂).

The reaction with CO₂ in aqueous or alcoholic media would likely lead to the formation of a carbamate (B1207046) salt. This reaction is reversible and is a common characteristic of secondary amines. The formation of the carbamate can be influenced by factors such as the partial pressure of CO₂, temperature, and the presence of a base. The resulting carbamate could potentially be stabilized or further reacted to yield other derivatives.

In a similar fashion, the reaction with CS₂ in the presence of a base is expected to yield a dithiocarbamate. Dithiocarbamates are versatile intermediates in organic synthesis and can be used to prepare a variety of sulfur-containing compounds. The reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of CS₂.

Functionalization at Ring Carbon Positions (C2, C3, C5, C6)

Selective Introduction of Substituents

The functionalization of the carbon atoms of the morpholine ring in this compound offers a pathway to a diverse range of derivatives. The existing substituents (phenyl at C2, methyl at C3 and C6) direct the regioselectivity of further reactions.

Selective introduction of substituents can be challenging due to the relatively unactivated nature of the C-H bonds on the morpholine ring. However, modern synthetic methodologies, such as C-H activation/functionalization, could potentially be employed to introduce new groups at specific positions. For instance, the phenyl group at C2 makes the adjacent C-H bond benzylic and thus more susceptible to certain transformations.

A German patent from 1963 describes the preparation of this compound itself, and other patents allude to derivatives with further substitutions on the phenyl ring or the morpholine core, suggesting that such modifications are synthetically accessible. wikipedia.org For example, electrophilic aromatic substitution reactions could be used to introduce substituents onto the phenyl ring. The directing effects of the existing morpholine substituent would need to be considered. Functionalization at the C5 position, which is adjacent to the nitrogen, might be achieved through reactions that proceed via an enamine intermediate.

Table 2: Potential Sites for Selective Functionalization

Ring PositionExisting Substituent(s)Potential for Functionalization
C2PhenylBenzylic position, potential for oxidation or substitution
C3MethylGenerally less reactive
C5HydrogenPotential for functionalization via enamine-type reactivity
C6MethylGenerally less reactive
Phenyl Ring-Susceptible to electrophilic aromatic substitution

Role of the Ether Oxygen in Molecular Interactions and Reactivity

The oxygen atom can act as a hydrogen bond acceptor, interacting with hydrogen bond donors in its environment. This can influence the molecule's solubility, crystal packing, and interactions with biological targets. In aprotic environments, the oxygen's basicity is very low, but its ability to engage in hydrogen bonding remains significant. Studies on related ether-containing molecules have demonstrated the importance of the ether oxygen in directing intermolecular associations. For instance, in complexes of diphenyl ether with methanol, hydrogen bonding to the ether oxygen is a competing interaction with binding to the aromatic π-system. rsc.org This highlights the potential for the ether oxygen in this compound to influence its conformational preferences and binding modes. While direct reactivity of the ether linkage (e.g., cleavage) is generally difficult and requires harsh conditions, its role in mediating molecular interactions is a key aspect of the compound's chemical character.

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions to 2-Phenyl-3,6-dimethylmorpholine Chemistry

The academic footprint of this compound is, at present, modest, with the primary contribution being its initial synthesis. The preparation of this compound is described in a German patent from 1963. wikipedia.org This foundational work, while establishing the existence of the molecule, has not been followed by extensive academic investigation into its specific chemical properties or potential applications.

The stereochemistry of related polysubstituted phenylmorpholines, such as phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), has been a subject of greater academic inquiry. cdnsciencepub.comnih.gov These studies have established the preferred chair conformations and the relative configurations of the substituents, which provides a basis for inferring the likely stereochemical features of this compound. However, dedicated stereochemical analysis of this compound itself remains an open area for research.

Emerging Trends and Directions in Substituted Morpholine (B109124) Research

The broader field of substituted morpholine chemistry is vibrant and expanding, largely fueled by the utility of the morpholine scaffold in medicinal chemistry. e3s-conferences.orgnih.gov The morpholine ring is considered a "privileged" structure, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.gov This has led to its incorporation into a wide array of drug candidates and approved pharmaceuticals.

Recent trends in morpholine research have focused on the development of efficient and selective synthetic methodologies. researchgate.net The aim is to create diverse libraries of substituted morpholines for biological screening. nih.gov Green chemistry principles are also increasingly being applied to the synthesis of these heterocycles, with a focus on reducing waste and using less hazardous reagents. nih.govacs.orgchemrxiv.org Furthermore, the exploration of the "scaffold diversity" of morpholine-containing compounds is an active area, seeking to understand and expand the chemical space that can be accessed. acs.orgrsc.org

Identification of Untapped Research Avenues for this compound

The limited specific research on this compound presents a number of clear opportunities for future investigation. These untapped avenues span the development of novel synthetic methods, the application of advanced computational tools, and the exploration of new chemical transformations.

Development of Novel Stereoselective Catalytic Methods

The synthesis of polysubstituted morpholines with precise control over stereochemistry is a significant challenge. Modern catalytic methods offer powerful tools to address this. For this compound, which has multiple stereocenters, the development of stereoselective catalytic syntheses would be a major advance.

Recent progress in the palladium-catalyzed hydroamination of aminoalkenes has enabled the stereoselective synthesis of 2,5-disubstituted morpholines. rsc.org Such an approach could potentially be adapted for the synthesis of 2,3,6-trisubstituted morpholines like this compound. The key would be the design of appropriate starting materials and catalyst systems that can control the diastereoselectivity of the cyclization.

Furthermore, the field of asymmetric catalysis offers a wealth of possibilities for accessing enantiomerically pure forms of this compound. The development of chiral catalysts for the key bond-forming reactions in the morpholine ring synthesis would be a significant contribution.

Advanced Computational Approaches for Complex Reactivity Prediction

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding and predicting chemical reactivity. For a molecule like this compound, where experimental data is scarce, computational methods could provide valuable insights.

Density Functional Theory (DFT) calculations could be employed to predict the most stable conformations of the different stereoisomers of this compound. This would provide a theoretical basis for understanding its potential interactions with biological targets. Furthermore, computational modeling could be used to predict its reactivity in various chemical transformations. For instance, the susceptibility of different positions on the morpholine ring to oxidation or other functionalization reactions could be assessed.

Advanced computational techniques can also be used to elucidate the mechanisms of potential synthetic routes, aiding in the optimization of reaction conditions and the design of more efficient catalysts.

Exploration of New Chemical Transformations of the Morpholine Core

The morpholine ring, while generally stable, can undergo a variety of chemical transformations. e3s-conferences.org The exploration of such reactions for this compound could lead to the synthesis of novel derivatives with potentially interesting properties.

The nitrogen atom of the morpholine ring can be functionalized through reactions such as N-alkylation, N-arylation, and N-acylation. The presence of the phenyl and dimethyl groups will influence the reactivity of the nitrogen, and a systematic study of these reactions would be of fundamental interest.

Furthermore, the carbon framework of the morpholine ring could be modified. For example, selective oxidation at positions adjacent to the oxygen or nitrogen atoms could introduce new functional groups. Ring-opening and ring-expansion reactions could also be explored to access different heterocyclic scaffolds. The development of such transformations would significantly expand the chemical space accessible from this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-Phenyl-3,6-dimethylmorpholine with high purity?

  • Methodological Answer : Multi-step synthesis involving morpholine ring formation followed by alkylation or arylation is typical for substituted morpholines. For example, analogs like 4-dodecylmorpholine use nucleophilic substitution reactions with alkyl halides under basic conditions . Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize byproducts. Purification via column chromatography or recrystallization ensures enantiomeric purity. Validate intermediates using TLC and NMR.

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray crystallography resolves absolute configuration. Compare spectral data with computational models (e.g., DFT simulations) to validate assignments .

Q. How can researchers predict the solubility and partition coefficients of this compound for formulation studies?

  • Methodological Answer : Apply Crippen’s fragmentation method to estimate logPP (octanol-water partition coefficient) and McGowan’s characteristic volume for solubility. Validate predictions experimentally via shake-flask assays with HPLC quantification. Adjust pH to study ionization effects on solubility .

Advanced Research Questions

Q. How should researchers design experiments to address contradictions in reported biological activities of this compound?

  • Methodological Answer : Conduct dose-response studies under standardized conditions (e.g., OECD guidelines) to isolate variables like solvent effects or impurity interference. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Cross-reference with structural analogs (e.g., dodemorph’s antifungal mechanisms) to identify conserved pharmacophores .

Q. What in vitro and in vivo models are suitable for studying the neuropharmacological effects of this compound?

  • Methodological Answer : Employ receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) to screen for activity. For behavioral studies, use rodent models (e.g., forced swim test for antidepressant activity). Validate specificity using knockout models or competitive antagonists. Monitor pharmacokinetics via LC-MS/MS to correlate exposure with effects .

Q. How can researchers evaluate the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Perform accelerated stability testing (40°C/75% RH) over 6–12 weeks, analyzing degradation products via LC-MS. Assess photostability under ICH Q1B guidelines. Use Arrhenius kinetics to extrapolate shelf-life. For in vitro assays, pre-test compound stability in assay buffers (e.g., PBS, DMSO) .

Q. What strategies can resolve discrepancies in enantioselective synthesis yields of this compound?

  • Methodological Answer : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. If racemization occurs, explore low-temperature reactions or protective group strategies. Compare results with computational transition-state models .

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